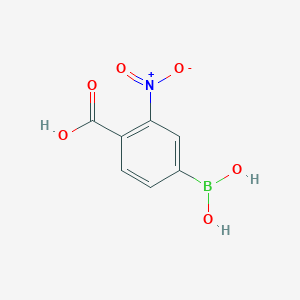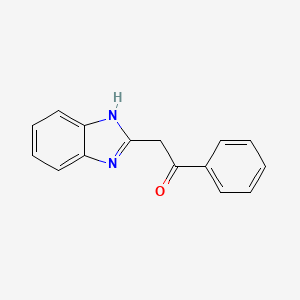
2-(1H-Benzoimidazol-2-yl)-1-phenyl-ethanone
Vue d'ensemble
Description
2-(1H-Benzoimidazol-2-yl)-1-phenyl-ethanone is a member of the class of benzimidazoles . It is a compound that has a role as a geroprotector . It is a member of benzimidazoles, a substituted aniline, and a primary arylamine .
Synthesis Analysis
The synthesis of 2-(1H-Benzoimidazol-2-yl)-1-phenyl-ethanone involves the reaction of ortho-phenylenediamines with benzaldehydes using sodium metabisulphite as an oxidation agent in a mixture of solvent under mild condition . The yield of all benzimidazole derivatives was found to be in the range of 75 – 94% .
Molecular Structure Analysis
The molecular structure of 2-(1H-Benzoimidazol-2-yl)-1-phenyl-ethanone was confirmed on the basis of FT-IR, UV–Vis, 1 H-, 13 C–NMR, inductively coupled plasma and elemental analyses (C, H, and N) .
Chemical Reactions Analysis
The chemical reactions of 2-(1H-Benzoimidazol-2-yl)-1-phenyl-ethanone involve the interaction with sequence-specific DNA . The binding constant (K), toxicity (S%) and thermodynamic parameters, i.e., Gibbs free energy (ΔG°) of 2-Bip-DNA complexes were evaluated .
Physical And Chemical Properties Analysis
The physical and chemical properties of 2-(1H-Benzoimidazol-2-yl)-1-phenyl-ethanone include a molecular formula of C13H10N2O and a molecular weight of 210.23 g/mol .
Applications De Recherche Scientifique
1. X-Ray Crystal Structure Analysis
- Summary of Application: The X-ray crystal structure analysis of selected benzimidazole derivatives, including 2-(1H-benzimidazol-2-yl)phenol, was conducted. This technique is a powerful method for determining the relative atomic positions in a molecular structure, providing precise evidence concerning bond lengths, bond angles, torsion angles, and molecular dimensions .
- Methods of Application: The molecules were analyzed using X-ray diffraction, which revealed the planarity of the benzimidazole cores and the presence of hydrogen bonds and π-π interactions .
- Results or Outcomes: The analysis revealed that the benzimidazole cores of the molecules are planar and stabilized by hydrogen bonds and π-π interactions .
2. Vibrational Spectroscopy, Quantum Computational and Molecular Docking Studies
- Summary of Application: Theoretical investigations on the optimized geometrical structure, electronic, and vibrational features of 2-[(1H-benzimidazol-1-yl)-methyl]benzoic acid were conducted .
- Methods of Application: The B3LYP/6-311++G (d,p) basis set was used for the investigations. The Vibrational Energy Distribution Analysis (VEDA) program was used to perform the vibrational assignments and calculate the Potential Energy Distribution (PED) .
- Results or Outcomes: Theoretical and actual NMR chemical shifts were found to be quite similar. The UV-vis spectrum of the compound, as well as effects of solvents, have been investigated. The calculated HOMO and LUMO energies reveal that charge transfer happens within the molecule .
3. Inhibition of T Cell Proliferation
- Summary of Application: A benzimidazole derivative named BMT-1 has been revealed as a potential immunomodulatory agent. BMT-1 inhibits the activity of H+/K±ATPases from anti-CD3/CD28 activated T cells .
- Methods of Application: The effect of BMT-1 on intracellular pH changes was examined by using BCECF as a pH-dependent fluorescent dye .
- Results or Outcomes: Increases in the pHi were observed in activated T cells, and T cells treated with BMT-1 showed a more acidic intracellular pH. BMT-1 targeted the H+/K±ATPases and inhibited the proliferative response of anti-CD3/CD28-stimulated T cells .
4. Anticancer Activity
- Summary of Application: Benzimidazole derivatives have been studied for their potential anticancer activity. Some benzimidazole derivatives have shown promising results against certain types of cancer cells .
- Methods of Application: The compounds are typically synthesized and then tested in vitro against various cancer cell lines. The exact methods can vary depending on the specific derivative and the type of cancer being studied .
- Results or Outcomes: While results can vary, some benzimidazole derivatives have shown significant cytotoxic activity against certain cancer cell lines .
5. Antimicrobial Activity
- Summary of Application: Benzimidazole derivatives have been studied for their potential antimicrobial activity. They have been found to be effective against a variety of bacteria and fungi .
- Methods of Application: The compounds are typically synthesized and then tested in vitro against various microbial strains. The exact methods can vary depending on the specific derivative and the type of microorganism being studied .
- Results or Outcomes: Some benzimidazole derivatives have shown significant antimicrobial activity against certain strains of bacteria and fungi .
Orientations Futures
The future directions for 2-(1H-Benzoimidazol-2-yl)-1-phenyl-ethanone could involve further investigation of its effects on DNA and its potential use as a new DNA hybridization indicator due to its distinct effects on ssDNA and dsDNA . Additionally, it could be used as a drug molecule for its DNA effect .
Propriétés
IUPAC Name |
2-(1H-benzimidazol-2-yl)-1-phenylethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O/c18-14(11-6-2-1-3-7-11)10-15-16-12-8-4-5-9-13(12)17-15/h1-9H,10H2,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DROIEDFLBXSKRS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)CC2=NC3=CC=CC=C3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90325416 | |
| Record name | 2-(1H-Benzimidazol-2-yl)-1-phenylethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90325416 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1H-Benzoimidazol-2-yl)-1-phenyl-ethanone | |
CAS RN |
66838-69-5 | |
| Record name | 66838-69-5 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=506249 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-(1H-Benzimidazol-2-yl)-1-phenylethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90325416 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details




Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


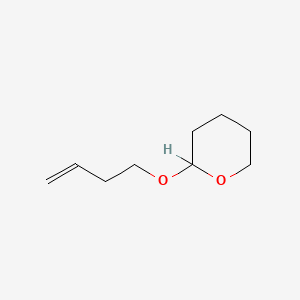
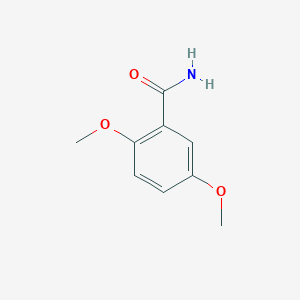
![N-[4-(2-chloropropanoyl)phenyl]acetamide](/img/structure/B1347185.png)
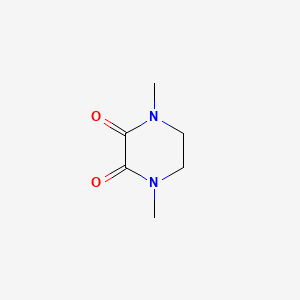
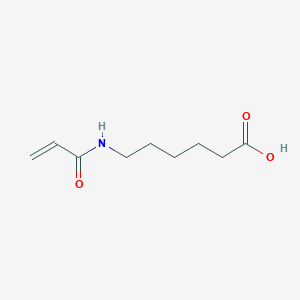
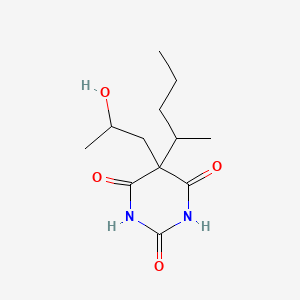
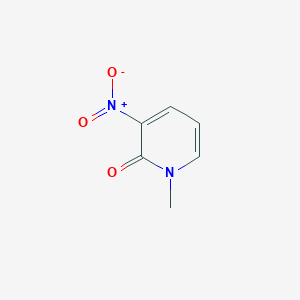
![[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one](/img/structure/B1347191.png)
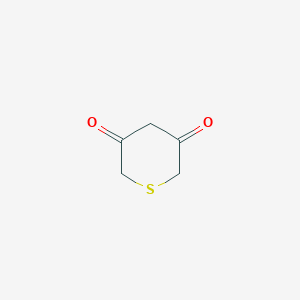
![2-(8-Methylimidazo[1,2-a]pyridin-2-yl)acetic acid](/img/structure/B1347194.png)
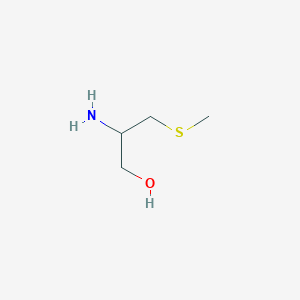
![2-[3-(Trifluoromethyl)phenoxymethyl]oxirane](/img/structure/B1347197.png)
